Cas no 2138562-73-7 (3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid)

3,3-Difluoro-3-(1,3-thiazol-2-yl)propanoic acid is a fluorinated heterocyclic carboxylic acid derivative, featuring a thiazole ring and a difluoropropanoic acid moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural properties, which combine the electronic effects of fluorine with the versatility of the thiazole heterocycle. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate for the synthesis of biologically active molecules. Its reactive carboxyl group allows for further functionalization, enabling applications in the development of pharmaceuticals, ligands, or specialty chemicals. The compound is typically handled under controlled conditions due to its potential sensitivity.
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid structure
2138562-73-7 structure
商品名:3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
CAS番号:2138562-73-7
MF:C6H5F2NO2S
メガワット:193.17120718956
CID:5902082
PubChem ID:165836529

3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
    • 2138562-73-7
    • EN300-1168426
    • インチ: 1S/C6H5F2NO2S/c7-6(8,3-4(10)11)5-9-1-2-12-5/h1-2H,3H2,(H,10,11)
    • InChIKey: UGGBJPGKMQZNQA-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN=C1C(CC(=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 193.00090590g/mol
  • どういたいしつりょう: 193.00090590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 78.4Ų

3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1168426-0.1g
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
0.1g
$1533.0 2023-06-08
Enamine
EN300-1168426-5.0g
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
5g
$5056.0 2023-06-08
Enamine
EN300-1168426-1000mg
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
1000mg
$1742.0 2023-10-03
Enamine
EN300-1168426-250mg
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
250mg
$1604.0 2023-10-03
Enamine
EN300-1168426-10.0g
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
10g
$7497.0 2023-06-08
Enamine
EN300-1168426-10000mg
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
10000mg
$7497.0 2023-10-03
Enamine
EN300-1168426-2.5g
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
2.5g
$3417.0 2023-06-08
Enamine
EN300-1168426-5000mg
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
5000mg
$5056.0 2023-10-03
Enamine
EN300-1168426-1.0g
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
1g
$1742.0 2023-06-08
Enamine
EN300-1168426-500mg
3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid
2138562-73-7
500mg
$1673.0 2023-10-03

3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid 関連文献

3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acidに関する追加情報

Introduction to 3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid (CAS No. 2138562-73-7) and Its Emerging Applications in Chemical Biology

3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid, identified by the CAS number 2138562-73-7, is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. The presence of both fluorine and thiazole moieties in its molecular framework imparts distinct physicochemical characteristics, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. This compound has been extensively studied for its role in modulating various biological pathways, particularly those involving inflammation, metabolism, and cellular signaling.

The fluorine atoms in 3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid play a crucial role in enhancing the metabolic stability and binding affinity of the molecule. Fluorine substitution is a well-established strategy in drug design to improve pharmacokinetic profiles, as it can prevent rapid degradation and increase lipophilicity. In recent years, there has been a surge in research focusing on fluorinated thiazole derivatives due to their broad spectrum of biological activities. These compounds have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them promising candidates for therapeutic applications.

One of the most compelling aspects of 3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid is its potential as a modulator of enzyme activity. The thiazole ring is a key pharmacophore in many bioactive molecules, known for its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. Studies have demonstrated that thiazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes. The introduction of fluorine atoms into the thiazole scaffold further enhances its binding affinity and selectivity, leading to more potent and selective enzyme inhibition.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid with target proteins with high accuracy. Molecular docking studies have revealed that this compound can bind tightly to active sites of enzymes involved in metabolic pathways, suggesting its potential as an inhibitor of key metabolic enzymes. This has opened up new avenues for the development of drugs targeting metabolic disorders such as obesity and type 2 diabetes.

The synthesis of 3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid presents unique challenges due to the need for precise functionalization of both the fluorine and thiazole moieties. However, recent innovations in synthetic methodologies have made it possible to produce this compound with high yield and purity. Transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule. These methods allow for the efficient introduction of fluorine atoms at specific positions while maintaining the integrity of the thiazole ring.

In addition to its pharmaceutical applications, 3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid has shown promise in agricultural research. Its ability to inhibit microbial growth makes it a potential candidate for developing new crop protection agents. Furthermore, its structural features suggest that it could be used to develop novel herbicides or fungicides that are more effective and environmentally friendly compared to existing agrochemicals.

The future prospects for 3,3-difluoro-3-(1,3-thiazol-2-yl)propanoic acid are vast and exciting. Ongoing research is focused on exploring its potential as an intermediate in the synthesis of more complex bioactive molecules. By leveraging cutting-edge techniques such as organometallic chemistry and flow chemistry, scientists are paving the way for more efficient and sustainable production methods. Additionally, computational studies are being conducted to uncover new biological targets for this compound, which could lead to groundbreaking discoveries in drug development.

In conclusion, 3 , 3 - difluoro - 3 - ( 1 , 3 - thiazol - 2 - yl ) propanoic acid ( CAS No . 2138562 - 73 - 7 ) represents a fascinating compound with significant potential in both pharmaceuticals and agriculture. Its unique structural features and biological activities make it a valuable tool for researchers seeking to develop novel therapeutics and crop protection agents. As our understanding of its properties continues to grow, this molecule is poised to play a pivotal role in advancing chemical biology research.

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